molecular formula C7H9NO2S B1350365 (R)-3-Amino-3-(thiophen-3-yl)propanoic acid CAS No. 760941-22-8

(R)-3-Amino-3-(thiophen-3-yl)propanoic acid

Cat. No. B1350365
M. Wt: 171.22 g/mol
InChI Key: UPDVATYZQLTZOZ-ZCFIWIBFSA-N
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Description

“®-3-Amino-3-(thiophen-3-yl)propanoic acid” is a chemical compound with the molecular formula C7H9NO2S and a molecular weight of 171.22 . It is also known as ATPA. The IUPAC name for this compound is 3-(3-thienyl)-beta-alanine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H9NO2S/c8-6(3-7(9)10)5-1-2-11-4-5/h1-2,4,6H,3,8H2,(H,9,10) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.


Physical And Chemical Properties Analysis

This compound has a boiling point of approximately 332.7±32.0°C at 760 mmHg and a melting point of 208-210°C . It is recommended to be stored at 4°C and protected from light .

Scientific Research Applications

Summary of the Application

Thiophene derivatives are synthesized by heterocyclization of readily available S-containing alkyne substrates . These processes allow the construction of the thiophene ring with the desired substitution pattern in a regiospecific manner and in only one step .

Methods of Application or Experimental Procedures

The synthesis of thiophene derivatives involves the cyclization of readily available S-containing alkyne substrates . This process is usually carried out with high atom economy, particularly in the case of cycloisomerization reactions .

Results or Outcomes

The result of this process is the efficient and selective synthesis of thiophene derivatives . These compounds have shown important pharmacological activities and find large application in material science and coordination chemistry .

2. Metabolite Patterns of Carbonic Anhydrase Inhibitors

Summary of the Application

The metabolite patterns of carbonic anhydrase inhibitors, such as brinzolamide (BA) and dorzolamide (DA), can serve as potential markers for the route of application . These substances are prohibited in sports after systemic administration, thus, the analytical evidence for the administration route represents a desirable tool in doping controls .

Methods of Application or Experimental Procedures

The in-vivo metabolism of BA and DA after ophthalmic (eye drop) and systemic (oral) administration to pigs will be evaluated . The metabolite pattern of BA and DA will be evaluated and compared to samples obtained from patients that therapeutically apply either BA or DA as ophthalmic preparations .

Results or Outcomes

Preliminary results showed that the metabolism of BA and DA differs for the different application routes . These substances (together with their metabolites) are enriched in the red blood cells, with a resulting half-life of several weeks after administration .

properties

IUPAC Name

(3R)-3-amino-3-thiophen-3-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2S/c8-6(3-7(9)10)5-1-2-11-4-5/h1-2,4,6H,3,8H2,(H,9,10)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPDVATYZQLTZOZ-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC=C1[C@@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10375918
Record name (3R)-3-Amino-3-(thiophen-3-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-Amino-3-(thiophen-3-yl)propanoic acid

CAS RN

760941-22-8
Record name (3R)-3-Amino-3-(thiophen-3-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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